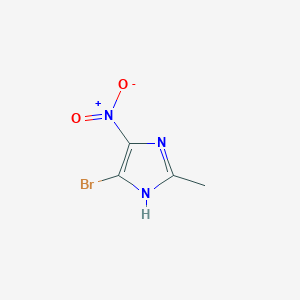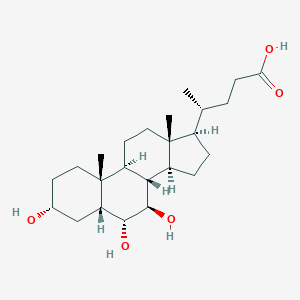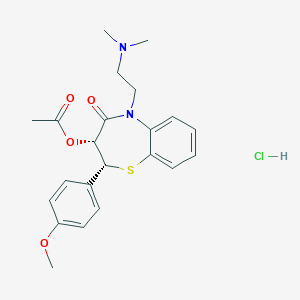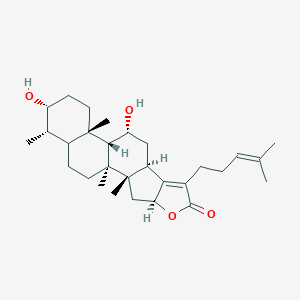
6-(Piperazin-1-yl)nicotinonitrile
Übersicht
Beschreibung
6-(Piperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C10H12N4 . It is used in various chemical industry applications .
Synthesis Analysis
The synthesis of 6-(Piperazin-1-yl)nicotinonitrile involves several stages. In one stage, 6-piperazin-1-yl-nicotinonitrile reacts with 1,4,6-trichlorophthalazine in the presence of triethylamine at 80℃ for 2.5 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 6-(Piperazin-1-yl)nicotinonitrile is characterized by a piperazine ring attached to a pyridine ring with a nitrile group . The IUPAC name for this compound is 6-piperazin-1-ylpyridine-3-carbonitrile .Physical And Chemical Properties Analysis
6-(Piperazin-1-yl)nicotinonitrile has a molecular weight of 188.23 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 188.106196400 g/mol . The compound has a topological polar surface area of 52 Ų .Wissenschaftliche Forschungsanwendungen
Pharmacology
6-(Piperazin-1-yl)nicotinonitrile: has shown potential in pharmacological research due to its structural properties. It’s a compound that can cross the blood-brain barrier (BBB), which is crucial for developing central nervous system (CNS) drugs . Its high GI absorption and solubility make it a candidate for oral medications . However, it’s not a substrate for P-glycoprotein, suggesting it might avoid drug-drug interactions and multidrug resistance .
Material Science
In material science, 6-(Piperazin-1-yl)nicotinonitrile could be used to synthesize novel materials with unique properties. Its molecular structure, which includes both aromatic and aliphatic regions, allows for diverse interactions and could lead to materials with specific optical or electrical characteristics .
Chemical Synthesis
This compound serves as an intermediate in chemical synthesis, particularly in the creation of complex molecules. Its reactive nitrile group can be transformed into various functional groups, providing a versatile pathway for synthesizing a wide range of chemicals .
Analytical Chemistry
6-(Piperazin-1-yl)nicotinonitrile: is used in analytical chemistry for the development of analytical standards and reagents. Its stability and reactivity make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques .
Life Sciences
In life sciences, 6-(Piperazin-1-yl)nicotinonitrile is utilized in biochemical assays and as a building block for bioactive molecules. Its ability to interact with biological macromolecules can help in understanding biological processes and in the discovery of new drugs .
Industrial Applications
While not directly used in industrial applications, 6-(Piperazin-1-yl)nicotinonitrile can be a precursor for the synthesis of industrial chemicals. Its molecular structure allows for the creation of compounds used in various industries, from pharmaceuticals to agrochemicals .
Safety And Hazards
Safety data for 6-(Piperazin-1-yl)nicotinonitrile indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Appropriate personal protective equipment should be used when handling this compound .
Eigenschaften
IUPAC Name |
6-piperazin-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-7-9-1-2-10(13-8-9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNPMKJQFWNFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371899 | |
| Record name | 6-(Piperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperazin-1-yl)nicotinonitrile | |
CAS RN |
149554-29-0 | |
| Record name | 6-(Piperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(piperazin-1-yl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)





![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)



